1-(2-Ethoxybenzoyl)piperidin-4-amine
Description
1-(2-Ethoxybenzoyl)piperidin-4-amine is a piperidin-4-amine derivative featuring a 2-ethoxybenzoyl group attached to the piperidine nitrogen. These compounds are widely explored for their roles in targeting enzymes, receptors, and ion channels, with applications in oncology, neurology, and infectious diseases . The ethoxybenzoyl moiety may influence electronic properties, solubility, and metabolic stability compared to other substituents, making it a candidate for further optimization.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-6-4-3-5-12(13)14(17)16-9-7-11(15)8-10-16/h3-6,11H,2,7-10,15H2,1H3 |
InChI Key |
JKQCCNMMIYIUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxybenzoyl)piperidin-4-amine typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidin-4-amine with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxybenzoyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-(2-Ethoxybenzoyl)piperidin-4-ol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Ethoxybenzoyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxybenzoyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Lipophilicity: RB-005’s 4-octylphenethyl group contributes to its SphK1 selectivity by enhancing membrane permeability .
Electron-Withdrawing Effects :
- The ethoxy group in 1-(2-Ethoxybenzoyl)piperidin-4-amine may stabilize the compound against oxidative metabolism compared to alkyl or halogenated substituents (e.g., 4-chlorobenzyl in ) .
Target Affinity :
- Indole-phenyl substituents (e.g., Compound 23) demonstrate strong binding to ATPases like p97, suggesting that aromatic systems enhance target engagement . The benzoyl group in the target compound could similarly engage in π-π interactions or hydrogen bonding.
Radiopharmaceutical Potential: Brominated derivatives () highlight the impact of halogen size on imaging probe characteristics. The ethoxy group’s steric bulk might similarly influence biodistribution in radiopharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
